molecular formula C20H24N2O4S B2853601 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide CAS No. 921907-36-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide

Cat. No. B2853601
CAS RN: 921907-36-0
M. Wt: 388.48
InChI Key: WMNYLWWLFDYDRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1 H -thieno [2,3- d ]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. One example of a reaction involving a similar compound is the reaction with tosylhydrazine to give 4-oxo-5-tosylhydrazino derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the conditions under which it is stored and used. For instance, similar compounds have been found to be insoluble in water but soluble in ethanol and benzene .

Scientific Research Applications

Drug Synthesis and Development

Compounds with structural similarities to the one are often used in the synthesis of pharmaceuticals. For example, derivatives of 4-hydroxy-2-quinolones, which share a similar heterocyclic base, are valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13(2)14-5-8-16(9-6-14)27(24,25)22-15-7-10-17-18(11-15)26-12-20(3,4)19(23)21-17/h5-11,13,22H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNYLWWLFDYDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide

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